molecular formula C8H15NO2 B12868972 (R)-Pyrrolidin-2-yl butyrate

(R)-Pyrrolidin-2-yl butyrate

Cat. No.: B12868972
M. Wt: 157.21 g/mol
InChI Key: CYKHFITVGCMPEC-SSDOTTSWSA-N
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Description

®-Pyrrolidin-2-yl butyrate is a chemical compound that belongs to the class of esters It is derived from butyric acid and pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

®-Pyrrolidin-2-yl butyrate can be synthesized through the esterification of butyric acid with ®-pyrrolidine. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of ®-Pyrrolidin-2-yl butyrate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

®-Pyrrolidin-2-yl butyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of butyric acid and ®-pyrrolidine.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by another nucleophile.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Butyric acid and ®-pyrrolidine.

    Reduction: ®-Pyrrolidin-2-yl butanol.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

®-Pyrrolidin-2-yl butyrate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role as a modulator of enzyme activity.

    Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Pyrrolidin-2-yl butyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, leading to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Butyrate Esters: Compounds such as ethyl butyrate and methyl butyrate share similar ester functional groups but differ in their alkyl chains.

    Pyrrolidine Derivatives: Compounds like ®-Pyrrolidin-2-yl acetate and ®-Pyrrolidin-2-yl propionate have similar structures but differ in their ester groups.

Uniqueness

®-Pyrrolidin-2-yl butyrate is unique due to its specific combination of butyric acid and ®-pyrrolidine, which imparts distinct chemical and biological properties. Its stereochemistry and functional groups make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[(2R)-pyrrolidin-2-yl] butanoate

InChI

InChI=1S/C8H15NO2/c1-2-4-8(10)11-7-5-3-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1

InChI Key

CYKHFITVGCMPEC-SSDOTTSWSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1CCCN1

Canonical SMILES

CCCC(=O)OC1CCCN1

Origin of Product

United States

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